Samarium phosphate

Description

Historical Context of Samarium Phosphate (B84403) Research

The story of samarium phosphate begins with the discovery of its constituent element, samarium. In 1879, French chemist Paul-Émile Lecoq de Boisbaudran first isolated samarium from the mineral samarskite, after which the element was named. thoughtco.comrsc.org While the discovery of the element itself was a landmark, dedicated research into its phosphate compound, SmPO₄, followed a more gradual trajectory.

Early methods for the synthesis of this compound were relatively straightforward, often involving precipitation reactions. These methods typically include reacting a soluble samarium(III) salt, such as samarium chloride, with a phosphate source like phosphoric acid or sodium metaphosphate. wikipedia.orgvulcanchem.com One of the common preparation routes involves the reaction between samarium chloride and sodium metaphosphate in an aqueous solution, leading to the precipitation of this compound. wikipedia.org Another established method is the direct reaction of phosphoric acid with samarium(III) chloride. wikipedia.org

Initial studies on this compound were primarily focused on its fundamental chemical and physical characterization. Research from this early period established its chemical formula as SmPO₄ and identified its crystalline structure. Samarium(III) phosphate crystallizes in a monoclinic system with the space group P2₁/n. wikipedia.org These foundational studies, while not centered on specific applications, were crucial in laying the groundwork for future investigations into the material's potential uses. A significant aspect of early research also involved understanding the behavior of rare-earth phosphates in general, with this compound being a key example for studying properties like thermal stability and radiation resistance, which later hinted at its utility in nuclear applications. ontosight.ai

Evolution of Research Interests in this compound Materials

Research interest in this compound has significantly evolved from basic characterization to a broad spectrum of advanced applications. This evolution has been driven by the discovery of its unique optical, catalytic, and bioactive properties.

Luminescence and Phosphor Applications

A major driver in this compound research has been its application in luminescent materials, particularly as a phosphor. When doped into various host lattices, samarium ions (Sm³⁺) exhibit characteristic orange-red emission under excitation. ekb.eg This property has made this compound and samarium-doped phosphate materials valuable components in the development of phosphors for light-emitting diodes (LEDs) and other display technologies. jourcc.com Research has focused on enhancing the luminescence efficiency and thermal stability of these phosphors by co-doping with other elements and by optimizing the host material, such as in barium phosphate phosphors. mdpi.com The goal is to develop novel phosphors that can be efficiently excited by near-UV and blue light for applications in solid-state lighting. mdpi.com

Catalytic Activity

In the realm of catalysis, this compound has demonstrated potential in various chemical reactions. It can serve as a catalyst, particularly in organic synthesis, to improve reaction rates and yields. jourcc.com For instance, samarium-doped fluorapatite (B74983) (Sm-FAp) has been shown to be an efficient catalyst for the synthesis of 1,2,4-triazoles. ontosight.ai The catalytic activity is often attributed to the surface properties and the presence of active sites on the samarium-containing materials. Research in this area explores the synthesis of nanostructured this compound materials to maximize surface area and, consequently, catalytic performance. ontosight.ai

Biomedical Applications

More recently, the focus of this compound research has expanded into the biomedical field. Samarium-doped bioactive glasses and hydroxyapatite (B223615) have shown promise in bone tissue engineering and drug delivery systems. researchgate.netresearchgate.net These materials can enhance bioactivity, promoting the formation of hydroxyapatite, which is the main mineral component of bone. researchgate.net Furthermore, samarium-containing biomaterials have exhibited antibacterial properties, making them attractive for developing antimicrobial coatings on medical implants to prevent infections. researchgate.netmdpi.com The radioactive isotope, Samarium-153, when incorporated into phosphate-based materials, is also explored for applications in radiotherapy for the treatment of bone pain associated with cancer. nih.gov

The evolution of research interests is summarized in the following table:

| Research Area | Key Findings and Applications |

| Luminescence | Development of orange-red emitting phosphors for LEDs and displays. ekb.egjourcc.com |

| Catalysis | Use as a catalyst in organic synthesis, such as the formation of 1,2,4-triazoles. ontosight.aijourcc.com |

| Biomedicine | Application in bone regeneration, drug delivery, and antibacterial coatings. researchgate.netresearchgate.netresearchgate.net |

| Nuclear Materials | Investigation as a potential host matrix for nuclear waste due to high thermal and radiation stability. ontosight.aimdpi.com |

Current Challenges and Future Directions in this compound Material Science

Despite the significant progress in this compound research, several challenges remain, and numerous avenues for future investigation are emerging.

Current Challenges

One of the primary challenges lies in optimizing the properties of this compound-based materials for specific applications. In the context of biomedical applications, achieving the right balance between bioactivity and mechanical strength in bioactive glasses is crucial. researchgate.net While samarium doping can enhance bioactivity, it can also alter the glass network, potentially affecting its structural integrity. researchgate.net A deeper understanding of the biological mechanisms through which samarium ions enhance osteointegration and exhibit antibacterial effects is needed to design more effective and predictable biomaterials. researchgate.net

For luminescent materials, a key challenge is to improve the quantum efficiency of samarium-based phosphors, which can sometimes be lower than that of other rare-earth phosphors. thoughtco.com Overcoming concentration quenching, where the luminescence intensity decreases at higher dopant concentrations, is another area of active research.

In catalysis, developing synthesis methods that produce nanostructured this compound with high surface area and controlled morphology in a cost-effective and scalable manner remains a hurdle.

Future Directions

The future of this compound research is poised to explore several exciting directions. The development of nanostructured forms of this compound, such as nanowires and nanoparticles, is expected to unlock new functionalities and enhance performance in existing applications. researchgate.net For instance, one-dimensional nanomaterials of this compound hydrate (B1144303) have been synthesized and their optical properties are being investigated. researchgate.net

The synthesis of single-crystal this compound could provide a platform for detailed structural and property characterization, leading to a more fundamental understanding of its behavior. vulcanchem.com Future research will likely focus on the development of multifunctional materials, such as samarium-doped bioactive glasses that not only promote bone regeneration but also have imaging capabilities for theranostic applications. researchgate.net

In the field of catalysis, exploring the use of this compound in a wider range of organic transformations and for environmental applications, such as the photocatalytic degradation of pollutants, is a promising avenue. vulcanchem.com Furthermore, the unique properties of this compound make it a candidate for emerging technologies. For example, its potential use in advanced ceramics and composites with superior mechanical properties is an area of growing interest. jourcc.com The recycling of samarium from phosphate-based phosphors is also being investigated as a sustainable approach to "urban mining" of rare earth elements. researchgate.net

A summary of current challenges and future directions is presented below:

| Aspect | Current Challenges | Future Directions |

| Biomedical | Balancing bioactivity and mechanical strength; understanding biological mechanisms. researchgate.net | Development of multifunctional theranostic materials; advanced drug delivery systems. researchgate.net |

| Luminescence | Improving quantum efficiency; overcoming concentration quenching. thoughtco.com | Design of novel phosphor compositions with enhanced brightness and stability. |

| Catalysis | Scalable synthesis of nanostructured catalysts. | Exploration of new catalytic applications; photocatalysis for environmental remediation. vulcanchem.com |

| Materials Science | Control over stoichiometry and phase purity during synthesis. vulcanchem.com | Synthesis of single crystals; development of advanced ceramics and composites. vulcanchem.comjourcc.com |

Properties

IUPAC Name |

samarium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.Sm/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRVEOKYZKROCC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

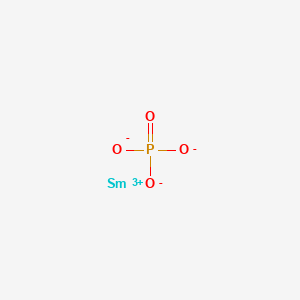

[O-]P(=O)([O-])[O-].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SmPO4, O4PSm | |

| Record name | Samarium(III) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Samarium(III)_phosphate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928706 | |

| Record name | Samarium(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-57-1 | |

| Record name | Samarium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Samarium Phosphate Materials

High-Temperature Synthesis Techniques

High-temperature methods are foundational in materials science for producing highly crystalline and glassy samarium phosphate (B84403) compounds. These techniques involve substantial thermal energy to overcome kinetic barriers, driving reactions between solid, molten, or solution-state precursors to form stable, well-defined materials.

Melt-Quenching Fabrication of Samarium Phosphate Glasses and Glass-Ceramics

The melt-quenching technique is a versatile and widely used method for preparing amorphous glasses and partially crystallized glass-ceramics. thaiscience.infobas.bg The process involves melting a homogenous mixture of raw materials at high temperatures to form a liquid, followed by rapid cooling to prevent the atoms from arranging into an ordered crystalline lattice. thaiscience.info This results in a solid, non-crystalline (amorphous) material, or glass. Subsequent controlled heat treatment (annealing) can induce partial crystallization, yielding a glass-ceramic composite. uctm.edux-mol.net

Phosphate-based glasses are particularly noted for their ability to dissolve high concentrations of rare-earth ions like samarium, along with their low melting temperatures and high ultraviolet transparency. thaiscience.infobas.bg The synthesis typically begins with mixing high-purity precursor powders, such as oxides (Sm₂O₃, P₂O₅, ZnO, Al₂O₃) and carbonates or phosphates (K₂CO₃, NH₄H₂PO₄). thaiscience.infoingentaconnect.com The mixture is placed in a crucible, often alumina, and heated in an electric furnace to temperatures ranging from 950°C to 1200°C for several hours to achieve a complete and homogenous melt. thaiscience.infoingentaconnect.com The molten liquid is then poured onto a preheated mold (e.g., graphite (B72142) or steel) and annealed at a temperature below the glass transition temperature to relieve internal stresses. thaiscience.infoacs.org

Research has explored various compositions of samarium-doped phosphate glasses. For instance, zinc phosphate glasses with the composition 40ZnO-(60-x)P₂O₅-xSm₂O₃ have been prepared by melting at high temperatures, resulting in amorphous materials. scientific.net Similarly, samarium-doped sodium lithium phosphate glasses and potassium aluminum phosphate glasses have been successfully synthesized using this conventional melt-quenching method. thaiscience.infoaip.org In some studies, ZnO-rich zinc phosphate compositions (ySm₂O₃–(72−y)ZnO–28P₂O₅) were melted at 950°C for 3 hours to produce glass-ceramic materials where Sm³⁺ ions were stabilized in both the glassy and crystalline phases. ingentaconnect.comresearchgate.net The resulting materials often exhibit strong orange-red luminescence under UV irradiation. ingentaconnect.comresearchgate.net

Table 1: Examples of Melt-Quenching Parameters for this compound Glasses

| Glass System Composition | Precursors | Melting Temperature & Time | Annealing/Heat Treatment | Resulting Material | Reference |

|---|---|---|---|---|---|

| 40ZnO-(60-x)P₂O₅-xSm₂O₃ | ZnO, P₂O₅, Sm₂O₃ | Not specified | Not specified | Amorphous glass | scientific.net |

| (60−x)P₂O₅-20PbO-20ZnO-xSm₂O₃ | P₂O₅, PbO, ZnO, Sm₂O₃ | Not specified | Not specified | Amorphous glass | researchgate.net |

| 15K₂O:20Al₂O₃:(65-x)P₂O₅:xSm₂O₃ | K₂CO₃, Al₂O₃, NH₄H₂PO₄, Sm₂O₃ | 1200°C for 3 h | 500°C for 3 h | Polished glass | thaiscience.info |

| ySm₂O₃–(72−y)ZnO–28P₂O₅ | NH₄H₂PO₄, ZnO, Sm₂O₃ | 950°C for 3 h | Not specified | Glass-ceramic | ingentaconnect.comresearchgate.net |

| (67.5+x)ZnO–18B₂O₃–(14–x)P₂O₅–0.5Sm₂O₃ | ZnO, B₂O₃, P₂O₅, Sm₂O₃ | Not specified | Not specified | Amorphous glass | bas.bgresearchgate.net |

| Sm₂Si₂O₇ in aluminoborosilicate | Not specified | Not specified | Heat-treated at 540-580°C | Glass-ceramic | x-mol.net |

High-Temperature Solid-State Reaction Synthesis of Crystalline Samarium Phosphates

The high-temperature solid-state reaction, also known as the ceramic method, is one of the most straightforward and common techniques for synthesizing polycrystalline solids. rsc.org The process involves intimately mixing powdered reactants and heating them at high temperatures for an extended period to promote diffusion and reaction in the solid state. sci-hub.se This method is widely used to produce stable, crystalline phosphate phosphors. researchgate.net

The synthesis begins with selecting high-purity starting materials, which are weighed in stoichiometric ratios. sci-hub.se These precursors, such as BaCO₃, Bi₂O₃, NH₄H₂PO₄, and Sm₂O₃, are thoroughly mixed and ground together in an agate mortar to ensure homogeneity and increase the surface area for reaction. sci-hub.se The mixture often undergoes a pre-sintering step at a lower temperature (e.g., 300°C) to decompose carbonates and remove volatile components like H₂O and CO₂. sci-hub.se Following this, the material is sintered at a much higher temperature, typically ranging from 880°C to 1200°C, for several hours in a furnace. sci-hub.serroij.com Multiple grinding and firing cycles may be necessary to achieve a single-phase, homogeneous final product.

This method has been successfully employed to synthesize various samarium-doped crystalline phosphates. For example, CaZr(PO₄)₂:Sm³⁺ phosphors were prepared via a solid-state reaction, resulting in an orthorhombic crystal structure. researchgate.net In another study, a series of CsNa₂Gd₂₍₁₋ₓ₎Sm₂ₓ(BO₃)(PO₄)₂ phosphors were synthesized by heating the precursors to 950°C to form a pure solid solution phase. iucr.org Similarly, Sr₂CeO₄ doped with Sm³⁺ was synthesized by heating at 1200°C for 4 hours, yielding an orthorhombic structure. rroij.com

Table 2: Examples of High-Temperature Solid-State Reaction Parameters

| Target Compound | Precursors | Sintering Temperature & Time | Resulting Phase/Structure | Reference |

|---|---|---|---|---|

| CaZr(PO₄)₂:Sm³⁺ | Not specified | Not specified | Orthorhombic | researchgate.net |

| CsNa₂Gd₂₍₁₋ₓ₎Sm₂ₓ(BO₃)(PO₄)₂ | Cs₂CO₃, NaF, Gd₂O₃, Sm₂O₃, H₃BO₃, NH₄H₂PO₄ | 950°C for 20 h | Orthorhombic | iucr.org |

| Sr₂CeO₄:Sm³⁺ | Not specified | 1200°C for 4 h | Orthorhombic | rroij.com |

| Ba₃Bi(PO₄)₃:Sm³⁺ | BaCO₃, Bi₂O₃, NH₄H₂PO₄, Sm₂O₃ | Pre-sintered at 300°C for 2 h; Sintered at 880°C for 5 h | Eulytite-type cubic | sci-hub.se |

High-Temperature Solution Growth of this compound Single Crystals

High-temperature solution growth, often referred to as the flux method, is a technique used to grow high-quality single crystals of materials that may decompose before melting or have very high melting points. scribd.com The method involves dissolving the constituent components of the desired crystal in a suitable molten salt, or "flux," at a high temperature. rsc.org The flux acts as a solvent, allowing the material to crystallize at a temperature significantly below its melting point. The single crystals are then formed by slowly cooling the saturated solution, which causes the solute to precipitate out of the solution in a controlled manner. mdpi.com

The process starts with mixing the raw materials (e.g., Sm₂O₃, NH₄H₂PO₄) with the flux components (e.g., Cs₂O, Na₂O, K₂CO₃, MoO₃). iucr.orgiucr.org The mixture is placed in a platinum crucible and heated to a temperature high enough to melt the flux and dissolve the reactants completely, for instance, up to 1223 K (950°C). iucr.org After a soaking period to ensure homogeneity, the furnace is cooled down very slowly, often at a rate of a few degrees per hour, to allow for the nucleation and growth of large, high-quality single crystals. iucr.org Once cooled to room temperature, the solidified flux is dissolved away, typically with hot water or a dilute acid, to isolate the grown crystals. iucr.org

This technique has been utilized to produce single crystals of complex this compound compounds. For example, single crystals of K₂Sm(MoO₄)(PO₄) were obtained from a reaction mixture of K₂CO₃, Sm₂O₃, MoO₃, and NH₄H₂PO₄, which was heated to 1223 K and then slowly cooled. iucr.org Another example is the synthesis of CsNa₂Sm₂(BO₃)(PO₄)₂, which was prepared using a molten salt method with a Cs₂O–Na₂O–NaF–B₂O₃–P₂O₅ flux at 950°C. iucr.org More recently, a molten salt method was used to grow K₃Sm(PO₄)₂ single crystals, which served as a precursor for creating porous single-crystalline SmPO₄ monoliths. mdpi.com

Table 3: Examples of High-Temperature Solution Growth Parameters

| Target Crystal | Reactants & Flux | Growth Temperature Profile | Resulting Crystal | Reference |

|---|---|---|---|---|

| K₂Sm(MoO₄)(PO₄) | K₂CO₃, Sm₂O₃, MoO₃, NH₄H₂PO₄ | Heated to 1223 K for 48 h, then cooled from 1173 K at 4 K/h | Prism-shaped colorless crystals | iucr.org |

| CsNa₂Sm₂(BO₃)(PO₄)₂ | Cs₂CO₃, NaF, Sm₂O₃, H₃BO₃, NH₄H₂PO₄ | Annealed at 950°C for 20 h | Single crystal | iucr.org |

| K₃Sm(PO₄)₂ | Not specified | Not specified | Single crystal monolith | mdpi.com |

Solution-Based and Wet Chemical Synthesis Approaches

Solution-based and wet chemical methods offer significant advantages for synthesizing this compound materials, particularly nanostructures. These low-temperature techniques provide excellent control over particle size, morphology, and composition by manipulating reaction parameters in a liquid medium.

Hydrothermal and Solvothermal Synthesis of this compound Nanostructures

Hydrothermal and solvothermal syntheses are methods for crystallizing substances from high-temperature aqueous solutions (hydrothermal) or organic solvents (solvothermal) at high vapor pressures. tandfonline.com The reactions are carried out in a sealed, pressure-resistant vessel called an autoclave. The elevated temperature and pressure increase the solubility of reactants and facilitate the formation of crystalline products, often with unique morphologies and properties that are not accessible via other routes. jsynthchem.com

In a typical hydrothermal synthesis, aqueous solutions of precursors are mixed and sealed in a Teflon-lined autoclave. For example, in the synthesis of samarium-doped hydroxyapatite (B223615) nanoparticles [Ca₁₀₋ₓSmₓ(PO₄)₆(OH)₂], solutions of (NH₄)₂HPO₄, CaCl₂, and Sm(NO₃)₃·6H₂O were mixed, the pH was adjusted to 10, and the resulting solution was heated in a reactor at 125°C for 24 hours. acs.org This process yielded rod-shaped nanoparticles with an average length of 100 nm. acs.org The synthesis of Sm-doped CeO₂ nanoparticles has also been reported via a hydrothermal route at 180°C for 15 hours. researchgate.net The key advantages of this method include the ability to produce highly crystalline nanoparticles at relatively low temperatures and to control particle morphology by adjusting parameters like pH, temperature, reaction time, and the use of surfactants.

Table 4: Examples of Hydrothermal Synthesis Parameters

| Target Material | Precursors | Reaction Conditions | Resulting Nanostructure | Reference |

|---|---|---|---|---|

| Ca₁₀₋ₓSmₓ(PO₄)₆(OH)₂ | (NH₄)₂HPO₄, CaCl₂, Sm(NO₃)₃·6H₂O, NH₄OH | 125°C for 24 h | Rod-shaped nanoparticles (~100 nm length) | acs.org |

| Sm-doped CeO₂ | Trisodium phosphate solution, Samarium precursor | 180°C for 15 h | Cubic and octahedral nanoparticles (43-58 nm) | researchgate.net |

Co-precipitation Routes for this compound Material Preparation

Co-precipitation is a widely used wet-chemical technique for synthesizing multicomponent materials and doped nanoparticles from a solution. science.gov The method involves dissolving precursor salts in a solvent and then inducing the simultaneous precipitation of multiple components by adding a precipitating agent or changing the solution conditions, such as pH or temperature. jwent.net This approach is valued for its simplicity, low cost, and ability to produce homogeneous, nano-sized particles at room temperature or slightly elevated temperatures. jsynthchem.com

The key to successful co-precipitation is maintaining uniform conditions throughout the solution to ensure that all components precipitate at the same rate, leading to a chemically homogeneous product. For instance, LaPO₄ nanowires doped with samarium were prepared by a co-precipitation technique where the resulting precipitate was stirred for 3 hours at room temperature. researchgate.net A rhabdophane-type precursor to SmPO₄ ceramics was synthesized by mixing an aqueous samarium nitrate (B79036) solution with phosphoric acid and then adjusting the pH to approximately 10 by adding NH₄OH to achieve quantitative precipitation. mdpi.com

A more refined "two-step precipitation" method has been developed for the selective recovery of this compound from mixed transition metal solutions. nih.gov In the first step, the pH is adjusted with sodium hydroxide (B78521) to precipitate and remove other metal hydroxides (e.g., cobalt, iron, copper), leaving samarium in the solution. In the second step, phosphoric acid is added, and the pH is adjusted again to selectively precipitate this compound. nih.gov This highlights the critical role of pH control in co-precipitation for achieving phase purity and selectivity.

Table 5: Examples of Co-precipitation Synthesis Parameters

| Target Material | Precursors & Precipitant/Solvent | Key Process Steps | Resulting Material | Reference |

|---|---|---|---|---|

| LaPO₄:Sm³⁺ | La(NO₃)₃, Sm(NO₃)₃, NH₄H₂PO₄ | Stirring for 3 h at room temperature | Nanowires | researchgate.net |

| Sm-doped fluorapatites (Sm-FAp) | Na₃PO₄·12H₂O, NaF, Samarium precursor, Amino acids | Stirring until a clear solution, followed by precipitation | Nanostructured particles | nih.gov |

| SmPO₄·nH₂O (precursor) | Sm(NO₃)₃, Phosphoric acid, NH₄OH | pH adjusted to ~10 to induce precipitation | Rhabdophane-type precursor | mdpi.com |

| SmPO₄ | Sm³⁺ solution, Phosphoric acid, NaOH | Two-step pH adjustment to first remove impurities, then precipitate SmPO₄ | This compound precipitate | nih.gov |

Silica (B1680970) Gel Technique for Samarium Doped Phosphate Crystal Growth

The silica gel technique is a room-temperature solution growth method utilized for synthesizing single crystals of samarium-doped phosphate compounds. This method allows for the controlled growth of high-quality single crystals by managing various kinetic parameters.

The process involves creating a silica gel matrix which serves as a medium for the diffusion of reactant solutions. For instance, in the synthesis of samarium-doped calcium hydrogen phosphate (Sm:CHPD), a U-tube setup can be employed where the silica gel separates solutions of calcium chloride and sodium carbonate. semineral.es The growth of crystals within the gel is influenced by several factors:

pH of the Gel: The pH of the silica gel medium is a critical parameter that affects the growth kinetics and the quality of the resulting crystals. tuni.firesearchgate.net

Dopant Concentration: The concentration of the samarium dopant in the reactant solution directly influences its incorporation into the crystal lattice of the host phosphate material. tuni.firesearchgate.net

Gel Ageing: The aging process of the silica gel before the introduction of reactants plays a role in the subsequent crystal growth. tuni.firesearchgate.net

Reactant Concentration: The concentration of the upper reactant solution affects the diffusion gradient and, consequently, the rate of crystal formation. tuni.firesearchgate.net

In a typical experiment, the formation of Liesegang rings—periodic precipitation bands—is observed, which promotes excellent crystal growth. researchgate.net Over time, single crystals of appreciable size can be harvested by carefully removing the surrounding gel. researchgate.net X-ray diffraction analysis can then be used to confirm the crystal structure, such as the monoclinic system for samarium-doped calcium hydrogen phosphate. tuni.firesearchgate.net The incorporation of the samarium ion into the host lattice can be confirmed by an increase in the density of the doped crystal compared to the pure material. tuni.firesearchgate.net

| Parameter | Influence on Crystal Growth |

| pH | Affects growth kinetics and crystal quality. tuni.firesearchgate.net |

| Dopant Concentration | Controls the level of samarium incorporation. tuni.firesearchgate.net |

| Gel Ageing | Influences the conditions for crystal nucleation and growth. tuni.firesearchgate.net |

| Reactant Concentration | Determines the rate of diffusion and crystal formation. tuni.firesearchgate.net |

Advanced and Novel Synthesis Methods

Recent advancements in materials science have led to the development of novel methods for synthesizing this compound materials with tailored properties. These methods offer greater control over the material's morphology and composition, and some are designed to be more environmentally friendly.

Template-Assisted Synthesis for Controlled Morphologies

Template-assisted synthesis is a versatile bottom-up approach for creating nanostructured materials with controlled size, shape, and structure. nih.govinnovareacademics.in This technique utilizes a pre-existing template with a defined morphology to direct the formation of the desired material. The process generally involves the synthesis of the target material around or within the template, followed by the removal of the template. innovareacademics.in Templates can be broadly categorized as "hard" or "soft." nih.gov

Hard Templates: These are typically solid inorganic materials, with silica being a prominent example. nih.gov

Soft Templates: These are often organic-based, such as surfactants, block copolymers, or other flexible organic molecules. nih.gov

While specific research on template-assisted synthesis of pure this compound is emerging, the principles are widely applied to related materials. For instance, amino acids have been successfully used as crystal growth modifiers or "soft templates" to control the morphology of samarium-doped fluorapatites. nih.gov The use of different amino acids, such as glutamic acid, can lead to distinct morphologies like flower bud-like shapes. nih.gov This approach highlights the potential for using organic molecules to direct the assembly of this compound nanostructures. The general methodology of template-assisted synthesis provides a promising route for fabricating this compound with specific morphologies for various applications. nih.gov

Green Chemistry Approaches in this compound Material Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. nih.gov These principles focus on aspects such as waste prevention, energy efficiency, use of renewable feedstocks, and designing safer chemicals. rsc.org

In the context of phosphate materials, green approaches include using natural precursors, such as extracting calcium phosphate from fish bone waste via methods like alkali treatment. cas.cz For lanthanide phosphates, simple, fast, and scalable synthesis routes that avoid complex procedures or hazardous reagents are being developed. core.ac.uk An example is the synthesis of terbium-doped cerium phosphate nanowires where morphology is controlled simply by adjusting fundamental synthesis conditions rather than using templates or capping agents. core.ac.uk

For samarium-based materials, there is a recognized need for simple, cost-effective, and environmentally friendly synthetic methods. researchgate.net Green chemistry approaches applicable to this compound synthesis could include:

Solvent-free synthesis: Conducting reactions without a solvent to reduce waste. rsc.org

Microwave-assisted synthesis: Using microwave energy to accelerate reactions and improve energy efficiency. nih.govrsc.org

Ultrasound-assisted processes: Employing sonic waves to drive reactions. nih.govrsc.org

Biosynthesis: Utilizing biological systems like bacteria, fungi, or plant extracts. nih.gov

Use of non-hazardous solvents: Replacing traditional toxic solvents with greener alternatives like water or ionic liquids. rsc.org

These methods align with the core tenets of green chemistry and offer pathways to more sustainable production of this compound materials. nih.gov

Thin Film Deposition Techniques for this compound

The fabrication of this compound thin films is crucial for its application in various electronic and optical devices. Several thin film deposition techniques can be employed for this purpose.

Physical Vapor Deposition (PVD) Techniques:

Sputtering: This technique involves bombarding a target material (a samarium phosphide (B1233454) sputtering target, for example) with energetic ions, which causes atoms from the target to be ejected and deposited onto a substrate. americanelements.com Sputtering can be performed using direct-current (DC) or radio-frequency (RF) power sources and is suitable for creating high-purity thin films for semiconductor and optical applications. americanelements.comresearchgate.net

Pulsed Laser Deposition (PLD): In PLD, a high-power laser is used to vaporize a target material within a vacuum chamber, creating a plasma plume that deposits as a thin film on a substrate. mdpi.com This method is advantageous for depositing complex oxides and doped materials, such as samarium-doped bioglass, and can be adapted for this compound deposition. mdpi.com

Chemical Vapor Deposition (CVD) Techniques:

Metal-Organic Chemical Vapor Deposition (MOCVD): This method involves the decomposition of metal-organic precursors on a heated substrate to form a thin film. It is a known technique for depositing samarium oxide films and could be applied to this compound with appropriate precursors. researchgate.net

Solution-Based Techniques:

Spin Coating: This method involves dispensing a solution of the material onto a spinning substrate. The centrifugal force spreads the solution evenly, and the solvent evaporates to leave a thin film. It has been used for depositing samarin-doped bioglass thin films. mdpi.com

Molecular Plating (Electrodeposition): This technique uses an electric current to deposit a thin film of a material from a solution onto a conductive substrate. Samarium thin films have been created from solutions of samarium chloride in N,N-dimethylformamide. osti.gov

| Deposition Technique | Description |

| Sputtering | Atoms are ejected from a target by ion bombardment and deposited on a substrate. americanelements.com |

| Pulsed Laser Deposition (PLD) | A laser vaporizes a target, and the resulting plasma deposits as a thin film. mdpi.com |

| MOCVD | Chemical decomposition of metal-organic precursors on a heated substrate. researchgate.net |

| Spin Coating | A solution is spread on a spinning substrate, and the solvent evaporates. mdpi.com |

| Molecular Plating | An electric current is used to deposit a film from a solution. osti.gov |

Crystallography and Structural Elucidation of Samarium Phosphate Systems

Crystal Structure Determination of Crystalline Samarium Phosphates

Samarium phosphate (B84403) primarily crystallizes in a monoclinic system, a finding consistently supported by X-ray diffraction studies. wikipedia.orgosti.govmaterialsproject.org The specific arrangement of atoms within this system is described by its space group, which defines the symmetry elements of the crystal.

Anhydrous samarium(III) phosphate (SmPO₄) typically adopts a monoclinic crystal structure. wikipedia.org The most commonly reported space group for this compound is P2₁/n. wikipedia.org This space group is a member of the monoclinic crystal system, which is characterized by three unequal axes with one oblique angle. wikipedia.orgwikipedia.org The hydrated form, rhabdophane (B76276) (SmPO₄·0.667H₂O), has also been shown to crystallize in a monoclinic system, but with the space group C2. acs.org Anhydrous SmPO₄ can also be stabilized in the C2 space group after the dehydration of its hydrated form. acs.org Another monoclinic space group reported for SmPO₄ is P2₁/c. osti.govmaterialsproject.org

The lattice parameters, which define the size and shape of the unit cell, have been determined for these structures. For the P2₁/n space group, the lattice parameters are approximately a = 0.6669 nm, b = 0.6868 nm, c = 0.6351 nm, and β = 103.92°. wikipedia.org For the rhabdophane form with space group C2, the parameters are significantly larger due to the inclusion of water molecules: a = 28.0903 Å, b = 6.9466 Å, c = 12.0304 Å, and β = 115.23°. acs.org

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|

| Anhydrous SmPO₄ | Monoclinic | P2₁/n | a = 0.6669 nm, b = 0.6868 nm, c = 0.6351 nm, β = 103.92° | wikipedia.org |

| Hydrated SmPO₄ (Rhabdophane) | Monoclinic | C2 | a = 28.0903 Å, b = 6.9466 Å, c = 12.0304 Å, β = 115.23° | acs.org |

| Anhydrous SmPO₄ (from dehydration) | Monoclinic | C2 | a = 12.14426 Å, b = 7.01776 Å, c = 6.34755 Å, β = 90.02° | acs.org |

| Anhydrous SmPO₄ | Monoclinic | P2₁/c | a = 6.965 Å, b = 6.402 Å, c = 8.116 Å | materialsproject.org |

The crystal structure of this compound is built from interconnected polyhedra. The samarium ions (Sm³⁺) are typically coordinated by seven or eight oxygen atoms, forming SmO₇ or SmO₈ polyhedra. sci-hub.senih.gov In some complex structures, the coordination number can be as high as nine, ten, or even eleven. researchgate.net These samarium-oxygen polyhedra are linked together with phosphate (PO₄) tetrahedra to form a three-dimensional network. acs.orgnih.gov

The introduction of foreign ions, known as doping, into the this compound crystal lattice can significantly alter its structural parameters. The effect of the dopant depends on its ionic radius and charge relative to the ion it is replacing.

For example, when samarium (Sm³⁺) is doped into a hydroxyapatite (B223615) (HAp) lattice to replace calcium (Ca²⁺) ions, a contraction of the crystal lattice is observed. acs.org This is because the ionic radius of Sm³⁺ is smaller than that of Ca²⁺. acs.org The substitution leads to a decrease in the lattice parameters and the unit cell volume. mdpi.com Conversely, when larger ions are introduced, the lattice parameters are expected to increase. whiterose.ac.uk Doping can also lead to a decrease in crystallinity and a broadening of diffraction peaks. mdpi.com

The table below summarizes the effect of different dopants on the lattice parameters of various phosphate-based host materials.

| Host Material | Dopant | Substituted Ion | Effect on Lattice Parameters | Reference |

|---|---|---|---|---|

| Hydroxyapatite (HAp) | Samarium (Sm³⁺) | Calcium (Ca²⁺) | Decrease | acs.orgmdpi.com |

| Lead Sodium Phosphate Chloride | Lanthanum (La³⁺) | Lead (Pb²⁺) | Decrease | ajchem-a.com |

| Fluorapatite (B74983) | Cerium (Ce³⁺), Samarium (Sm³⁺), Holmium (Ho³⁺) | Calcium (Ca²⁺) | Increase | whiterose.ac.uk |

Polyhedral Coordination and Network Formation (e.g., SmO7, SmO8, PO4 polyhedra)

Structural Characterization Techniques

A variety of analytical techniques are employed to elucidate the crystal structure, morphology, and nanostructural features of this compound and related materials.

X-ray diffraction (XRD) is a primary and indispensable tool for the structural characterization of crystalline materials like this compound. rms-foundation.ch By analyzing the diffraction pattern produced when X-rays interact with a sample, researchers can identify the crystalline phases present. acs.org This is typically done by comparing the experimental pattern to reference patterns from databases such as the Powder Diffraction File (PDF). researchgate.net

The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the material; sharp, intense peaks are indicative of a highly crystalline structure. researchgate.net Conversely, broad peaks can suggest the presence of nanocrystalline or amorphous material. acs.org XRD is also used to determine lattice parameters and can reveal shifts in peak positions that occur due to doping or strain in the crystal lattice. acs.orgmdpi.comajchem-a.com This technique has been widely used to confirm the monoclinic structure of SmPO₄ and to study the effects of various dopants on its crystal structure. acs.orgmdpi.comwhiterose.ac.ukresearchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and nanostructure of materials. SEM provides high-resolution images of the surface of a sample, revealing information about particle size, shape, and aggregation. sci-hub.sebas.bgresearchgate.net For instance, SEM analysis of samarium-doped bismuth phosphate has shown spherical particles with some agglomeration. sci-hub.se

TEM, on the other hand, allows for the imaging of the internal structure of a material at the nanoscale. It can be used to determine the size and shape of individual nanoparticles and to observe their crystal lattice. acs.orgresearchgate.net For example, TEM studies of samarium-doped hydroxyapatite have shown rod-shaped nanoparticles that change to spherical particles upon heat treatment. acs.org When combined with Energy-Dispersive X-ray Spectroscopy (EDS), electron microscopy can also provide information about the elemental composition and distribution within the sample. sci-hub.setandfonline.com

Vibrational Spectroscopy for Structural Probing

Vibrational spectroscopy is a powerful non-destructive technique used to obtain information about the local structure and bonding within a material. numberanalytics.com By analyzing the interaction of infrared radiation or inelastically scattered light with a sample, the characteristic vibrational modes of the constituent chemical bonds and functional groups can be identified. numberanalytics.com In the context of this compound (SmPO₄), Fourier Transform Infrared (FTIR) and Raman spectroscopy are instrumental in elucidating the structure of the phosphate network and the coordination environment of the samarium ions.

Fourier Transform Infrared (FTIR) Spectroscopy of Phosphate Network Vibrations

FTIR spectroscopy probes the vibrational modes of molecules that induce a change in the dipole moment. In this compound and related phosphate materials, the spectra are dominated by the internal vibrations of the PO₄³⁻ tetrahedral units. researchgate.netajchem-a.com These vibrations are categorized into four fundamental modes: symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄). researchgate.net

In crystalline this compound with a monazite-type structure, the site symmetry of the phosphate ion is lowered from tetrahedral (Td), which lifts the degeneracy of some vibrational modes and can render IR-inactive modes active. hzdr.depocketdentistry.com

Key vibrational bands observed in the FTIR spectra of this compound and similar phosphate systems are assigned as follows:

Asymmetric Stretching (ν₃) of PO₄³⁻: A broad and intense band is typically observed in the region of 1003–1104 cm⁻¹. This band is characteristic of the asymmetric stretching vibrations of the P-O bonds within the phosphate tetrahedra. hzdr.de

Symmetric Stretching (ν₁) of PO₄³⁻: A sharper and less intense band appears around 962–966 cm⁻¹. This mode, which is technically IR-inactive in a perfect tetrahedron, becomes active due to the distortion of the PO₄ unit in the crystal lattice. hzdr.de

Asymmetric Bending (ν₄) of PO₄³⁻: These bending modes are found in the 631–540 cm⁻¹ range. hzdr.de The splitting of this mode into multiple components is a direct consequence of the reduced symmetry of the phosphate group in the crystal structure. hzdr.de

Symmetric Bending (ν₂) of PO₄³⁻: The symmetric bending mode is expected around 490 cm⁻¹, often appearing as a shoulder on the more intense ν₄ band, making its precise identification challenging. hzdr.de

P(Sm)–O Vibrations: In some samarium-doped phosphate materials, a band around 488 cm⁻¹ has been attributed to the vibrations of the P(Sm)–O bonds. semanticscholar.org

In samarium-doped phosphate glasses, the FTIR spectra reveal information about the glass network structure. capes.gov.brunl.pt The presence of bands related to P–O–P symmetric and asymmetric stretching modes, as well as vibrations of different phosphate structural units (Qⁿ, where n is the number of bridging oxygen atoms), provides insight into the degree of polymerization of the phosphate network. capes.gov.brunl.ptresearchgate.net For instance, bands corresponding to orthophosphate (Q⁰), pyrophosphate (Q¹), and metaphosphate (Q²) units can often be distinguished. unavarra.es

Table 1: Typical FTIR Vibrational Bands in this compound and Related Phosphate Materials

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| 1003–1104 | Asymmetric P-O stretching | ν₃ (PO₄³⁻) | hzdr.de |

| 962–966 | Symmetric P-O stretching | ν₁ (PO₄³⁻) | hzdr.de |

| 631–540 | Asymmetric O-P-O bending | ν₄ (PO₄³⁻) | hzdr.de |

| ~490 | Symmetric O-P-O bending | ν₂ (PO₄³⁻) | hzdr.de |

| ~488 | P(Sm)–O vibration | - | semanticscholar.org |

Raman Spectroscopy for Lattice and Local Vibrational Modes

Raman spectroscopy is complementary to FTIR and provides information on vibrational modes that involve a change in the polarizability of the molecule. spectroscopyonline.com It is particularly sensitive to the vibrations of the crystal lattice (phonons) and the local environment of the constituent ions. spectroscopyonline.compku.edu.cn For crystalline materials like this compound, Raman spectra consist of sharp lines corresponding to specific phonon modes, whereas in amorphous or glassy materials, the spectra show broad bands that reflect the density of vibrational states. spectroscopyonline.comsemanticscholar.org

In the monazite (B576339) structure of SmPO₄, factor group analysis predicts 36 Raman-active modes, though not all are always experimentally resolved. hzdr.degeoscienceworld.org The spectra can be divided into internal and external modes.

Internal Modes: These correspond to the fundamental vibrations of the PO₄³⁻ tetrahedra, similar to those observed in FTIR. pocketdentistry.com

The symmetric stretching (ν₁) mode is typically the most intense peak in the Raman spectrum, appearing around 950–990 cm⁻¹. hzdr.deresearchgate.net

The asymmetric stretching (ν₃) modes are found in the 1000–1175 cm⁻¹ region. researchgate.net

The bending modes, ν₂ and ν₄, appear at lower frequencies, generally between 400 cm⁻¹ and 640 cm⁻¹. researchgate.net

External (Lattice) Modes: These vibrations, occurring at lower frequencies (typically below 300 cm⁻¹), involve the motion of the Sm³⁺ cations and the rigid PO₄³⁻ units as a whole. researchgate.netbas.bg These modes include translational and librational (rotational) motions of the phosphate groups and are highly sensitive to the crystal structure and the nature of the cation. pocketdentistry.combas.bg

In this compound glasses, low-frequency Raman scattering (the "Boson peak") is a characteristic feature of disordered systems and is related to the structural correlation length of the glass network. aps.org Studies on this compound glasses have shown that the intensity of the low-frequency excess scattering decreases with increasing samarium oxide content, suggesting a modification of the medium-range order in the glass. aps.org

Table 2: Raman Vibrational Modes in this compound Systems

| Wavenumber Range (cm⁻¹) | Assignment | Type of Mode | Reference |

| 1000–1175 | Asymmetric P-O stretching (ν₃) | Internal | researchgate.net |

| 950–990 | Symmetric P-O stretching (ν₁) | Internal | hzdr.deresearchgate.net |

| 400–640 | O-P-O bending (ν₂, ν₄) | Internal | researchgate.net |

| < 300 | Translational and librational modes | External (Lattice) | researchgate.netbas.bg |

Thermal Analysis (DTA, DSC) for Phase Transitions and Structural Stability

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal behavior of materials as a function of temperature. betterceramic.comlibretexts.org DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature. libretexts.orgnih.gov Both techniques can detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, crystallization, melting, and decomposition. betterceramic.comtainstruments.com

For this compound systems, DTA and DSC are employed to determine their thermal stability, identify phase transition temperatures, and investigate crystallization kinetics in glassy phases. researchgate.netunl.pt

In studies of samarium-doped phosphate glasses, DTA and DSC curves typically show an endothermic event corresponding to the glass transition temperature (Tg), which marks the transition from a rigid glass to a supercooled liquid. researchgate.netunl.pt At higher temperatures, one or more exothermic peaks (Tp) may appear, indicating the crystallization of the glass into one or more crystalline phases. unl.pt The thermal stability of the glass can be assessed by the difference between the onset of crystallization (Ti) and the glass transition temperature (Tg). A larger difference (ΔT = Ti - Tg) generally indicates a higher resistance to crystallization and thus better thermal stability. unl.pt

For crystalline this compound, these techniques can be used to investigate polymorphic phase transitions. For example, some rare-earth phosphates exhibit a monoclinic (monazite) to tetragonal (scheelite) phase transition at high temperatures. DTA/DSC can precisely measure the temperature and enthalpy change associated with such transformations, providing crucial data on the structural stability of the material at elevated temperatures. bas.bg In some doped apatite structures containing samarium, DSC and thermogravimetric analysis (TGA) have been used to examine decomposition properties, which can be influenced by the presence of samarium ions in multiple oxidation states (Sm³⁺, Sm²⁺). whiterose.ac.uk

Table 3: Thermal Properties of a Representative Samarium-Doped Zinc Phosphate Glass-Ceramic

| Property | Value |

| Glass Transition Temperature (Tg) | > 300°C |

| Thermal Stability | Stable over a broad temperature interval |

| Data derived from studies on ySm₂O₃–(72−y)ZnO–28P₂O₅ systems. researchgate.net |

Spectroscopic Characterization and Electronic Transitions in Samarium Phosphate Materials

Absorption Spectroscopy and Electronic Energy Levels

The absorption of light by samarium phosphate (B84403) materials provides critical insights into the electronic structure of the embedded Sm³⁺ ions.

UV-Vis-NIR Absorption Spectra and f-f Electronic Transitions of Sm³⁺ Ions

The absorption spectra of samarium-doped phosphate glasses, recorded across the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, reveal multiple bands corresponding to the intrinsic f-f electronic transitions of the Sm³⁺ ion. scirp.orgthaiscience.infoekb.eg These transitions originate from the ⁶H₅/₂ ground state to various excited energy levels. researchgate.netnpru.ac.th In a typical spectrum, numerous absorption peaks can be identified, each corresponding to a specific transition to an excited state. researchgate.net

Studies on various samarium-doped phosphate glass compositions, such as those based on P₂O₅-PbO-ZnO and P₂O₅-Na₂O-ZnO, consistently show a series of absorption bands. researchgate.netresearchgate.net For instance, in lead zinc phosphate glasses, seven absorption peaks are observed, while in alkali metals aluminium barium phosphate glasses, nine peaks are identified. researchgate.netnpru.ac.th These peaks are attributed to transitions from the ⁶H₅/₂ ground state to higher energy levels. researchgate.netnpru.ac.th The intensity of these absorption bands generally increases with the concentration of Sm₂O₃. thaiscience.info

A notable characteristic of the Sm³⁺ absorption spectrum is the presence of a particularly intense absorption band around 402 nm, which corresponds to the ⁶H₅/₂ → ⁶P₃/₂ transition. thaiscience.info This high intensity makes it a suitable wavelength for exciting the material to study its emission properties. thaiscience.info The absorption bands are often inhomogeneously broadened, a common feature for ions in an amorphous glass matrix. researchgate.net

The specific energy levels and their corresponding transitions observed in the absorption spectra are detailed in the table below.

| Transition from ⁶H₅/₂ to | Wavelength Range (nm) | Region |

| ⁶P₃/₂ | ~402 | Vis |

| ⁴I₉/₂ | ~470 | Vis |

| ⁶F₁₁/₂ | ~948 | NIR |

| ⁶F₉/₂ | ~1086 | NIR |

| ⁶F₇/₂ | ~1239 | NIR |

| ⁶F₅/₂ | ~1387 | NIR |

| ⁶F₃/₂ | ~1494 | NIR |

| ⁶H₁₅/₂ | ~1523-1597 | NIR |

| ⁴D₃/₂ | ~360 | UV-Vis |

| ⁶P₇/₂ | ~375 | UV-Vis |

Table 1: Summary of f-f electronic transitions of Sm³⁺ ions observed in the absorption spectra of phosphate glasses. thaiscience.inforesearchgate.netmdpi.com

Judd-Ofelt Analysis and Intensity Parameters (Ω₂, Ω₄, Ω₆)

The Judd-Ofelt theory is a powerful tool used to analyze the intensities of the observed f-f transitions in the absorption spectra of rare-earth ions. researchgate.netunicamp.br This analysis yields three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆, which provide valuable information about the local environment and bonding characteristics of the Sm³⁺ ions within the phosphate glass host. thaiscience.inforesearchgate.net

The Ω₂ parameter is particularly sensitive to the asymmetry of the local crystal field around the Sm³⁺ ion and the covalency of the Sm-O bond. researchgate.net A higher Ω₂ value suggests a more asymmetric environment for the Sm³⁺ ions. researchgate.net The Ω₄ and Ω₆ parameters are related to the bulk properties of the glass, such as viscosity and the vibronic transitions of the rare-earth ions. researchgate.net

The Judd-Ofelt parameters are derived by fitting the experimentally measured oscillator strengths of the absorption bands to the theoretical expressions of the Judd-Ofelt theory. unicamp.br These parameters can then be used to calculate various radiative properties, including transition probabilities, radiative lifetimes, and branching ratios for the excited states of the Sm³⁺ ion. researchgate.netresearchgate.netaip.org

The trend of the Judd-Ofelt parameters can vary depending on the specific glass composition. For example, in some samarium-doped alkali borate (B1201080) and potassium titanium phosphate glasses, the trend is found to be Ω₂ > Ω₆ > Ω₄. aip.org In other phosphate glasses, different trends such as Ω₂ > Ω₄ > Ω₆ have been observed. researchgate.net The relative magnitudes of these parameters provide insight into the potential for laser action at different emission wavelengths. researchgate.net

Luminescence Properties and Mechanisms

The luminescence of samarium phosphate materials, particularly their photoluminescence, reveals the pathways of energy relaxation and emission, which are fundamental to their applications in optical devices.

Photoluminescence (PL) Emission Spectra and Band Assignments (e.g., ⁴G₅/₂ → ⁶H₋)

Upon excitation, typically at a wavelength around 401-403 nm corresponding to the ⁶H₅/₂ → ⁶P₃/₂ or ⁶H₅/₂ → ⁴F₇/₂ absorption, samarium-doped phosphate materials exhibit characteristic photoluminescence in the visible region, primarily in the orange-red part of the spectrum. scirp.orgthaiscience.infoconfer.cz The emission spectra are dominated by transitions originating from the ⁴G₅/₂ excited state to the lower-lying ⁶H₋ (J = 5/2, 7/2, 9/2, 11/2) multiplets. researchgate.netnpru.ac.thconfer.cz

The emission spectra typically show four prominent bands. thaiscience.inforesearchgate.net The most intense emission is often the ⁴G₅/₂ → ⁶H₇/₂ transition, which results in a strong orange emission. scirp.org The relative intensities of these emission bands can be influenced by the composition of the glass host. npru.ac.th

The specific wavelengths of these emission bands are consistent across various phosphate glass systems. The table below summarizes the typical emission bands and their corresponding transitions.

| Transition | Wavelength (nm) | Emission Color |

| ⁴G₅/₂ → ⁶H₅/₂ | ~560-565 | Yellow-Orange |

| ⁴G₅/₂ → ⁶H₇/₂ | ~596-601 | Orange |

| ⁴G₅/₂ → ⁶H₉/₂ | ~642-647 | Reddish-Orange |

| ⁴G₅/₂ → ⁶H₁₁/₂ | ~700-710 | Red |

Table 2: Prominent emission bands and their assignments in samarium-doped phosphate materials. thaiscience.inforesearchgate.netconfer.czcsic.esrsc.orgunl.pt

The strong luminescence intensity and high quantum efficiency associated with these transitions make samarium-doped materials suitable for applications in visible lasers and other photonic devices. confer.cz

Excitation Spectra and Non-Radiative Relaxation Processes

The photoluminescence excitation (PLE) spectrum is crucial for identifying the most efficient wavelengths for exciting the Sm³⁺ ions. By monitoring a strong emission wavelength (e.g., ~600 nm) while varying the excitation wavelength, a series of peaks are observed that correspond to the absorption transitions of the Sm³⁺ ion. scirp.orgnpru.ac.th The excitation spectra typically confirm that the transitions around 401-403 nm are among the most prominent for achieving strong luminescence. npru.ac.thscirp.org

After the initial excitation to higher energy levels, the Sm³⁺ ions undergo non-radiative relaxation to populate the ⁴G₅/₂ metastable state. scirp.org From this level, the radiative transitions responsible for the observed luminescence occur. However, non-radiative processes can also occur from the ⁴G₅/₂ level, which compete with the radiative decay and can lead to luminescence quenching. These non-radiative processes can include multiphonon relaxation and energy transfer between neighboring Sm³⁺ ions, especially at higher concentrations. csic.es The energy gap between the ⁴G₅/₂ level and the next lower level is large, which generally minimizes multiphonon relaxation and favors radiative emission. researchgate.net

Radiative Transitions and Lifetime Measurements

The lifetime of the ⁴G₅/₂ excited state is a critical parameter that influences the luminescence efficiency. csic.es Lifetime measurements are typically performed by monitoring the decay of the luminescence intensity over time after pulsed excitation. scirp.org In many samarium-doped phosphate glasses, the decay curves of the ⁴G₅/₂ level are found to be single exponential at low Sm³⁺ concentrations, indicating a uniform environment for the emitting ions.

The measured lifetime (τ_mea) can be compared to the radiative lifetime (τ_r) calculated using the Judd-Ofelt theory. researchgate.net The quantum efficiency (η) of the luminescence can then be estimated as η = τ_mea / τ_r. Any discrepancy between the measured and radiative lifetimes can be attributed to non-radiative decay processes.

The measured lifetimes for the ⁴G₅/₂ level in various phosphate glass systems are typically in the range of milliseconds. scirp.orgscirp.org For example, in co-doped phosphate zinc lithium glasses, lifetimes ranging from 1.23 ms (B15284909) to 1.37 ms have been reported. scirp.org In other systems, lifetimes around 2.0 ms have been observed. rsc.org At higher concentrations of Sm³⁺, the lifetime tends to decrease, and the decay may become non-exponential due to increased ion-ion interactions and cross-relaxation processes. csic.esresearchgate.net

The radiative transition probabilities (A_R) and branching ratios (β_R), calculated from the Judd-Ofelt parameters, provide further details on the relative strengths of the different emission channels from the ⁴G₅/₂ level. thaiscience.info

Concentration Quenching and Energy Transfer Phenomena

The luminescence intensity of samarium-doped materials is highly dependent on the concentration of the Sm³⁺ activator ions. While increasing the dopant concentration generally leads to stronger absorption and emission, an optimal concentration exists beyond which the luminescence intensity begins to decrease. This phenomenon, known as concentration quenching, is primarily caused by non-radiative energy transfer processes between adjacent Sm³⁺ ions.

The dominant interaction mechanism for energy transfer between Sm³⁺ ions in many phosphate-based hosts has been identified as electric multipole-multipole interaction, specifically dipole-dipole interaction. nih.govresearchgate.netosti.gov This is supported by analyses using Dexter's theory and the Inokuti-Hirayama model. nih.govresearchgate.net As the Sm³⁺ concentration surpasses the quenching threshold, the luminescence decay curves transition from a single exponential to a non-exponential behavior, which is a characteristic signature of energy transfer between the activator ions. nih.govresearchgate.net The critical distance for energy transfer (Rc), the distance at which the probability of energy transfer equals the probability of radiative decay, has been calculated for Sm³⁺ in various phosphate hosts and is typically found to be much larger than the critical distance for exchange interaction (around 5 Å), further confirming the multipolar interaction mechanism. optica.org

Table 1: Concentration Quenching Parameters in Various Samarium-Doped Phosphate Hosts

| Host Material | Optimal Sm³⁺ Concentration (mol%) | Quenching Mechanism | Interaction Type | Reference |

|---|---|---|---|---|

| GdPO₄ | 2.0 | Cross-relaxation | Multipole-Multipole | optica.org |

| LiBaPO₄ | Not specified, quenching observed | Not specified | Dipole-Dipole | researchgate.net |

| Lead-Potassium-Aluminum-Sodium Phosphate Glass | <1.0 | Cross-relaxation | Dipole-Dipole | osti.gov |

| Boro-phosphate Glass | Not specified, quenching observed | Cross-relaxation | Not specified | atomtrace.com |

| Alkali Borotellurite Glass | 0.75 | Cross-relaxation | Dipole-Dipole | researchgate.net |

| Ba₃Lu(PO₄)₃ | 5.0 | Non-radiative energy transfer | Electric Multipolar |

Luminescence Enhancement through Co-doping and Host Matrix Modification

To overcome concentration quenching and enhance the luminescent efficiency of this compound materials, several strategies are employed, most notably co-doping with sensitizer (B1316253) ions and modifying the host matrix composition.

Co-doping: This technique involves introducing a second type of ion (a sensitizer) into the host material, which absorbs energy efficiently and then transfers it to the Sm³⁺ ions (the activator). For this to be effective, there must be a significant spectral overlap between the emission band of the sensitizer and the absorption band of the Sm³⁺ activator. researchgate.netras.ru Bismuth (Bi³⁺) and Terbium (Tb³⁺) are common sensitizers used with Sm³⁺.

In (Bi³⁺/Sm³⁺) co-doped phosphate zinc lithium glasses, the broad emission from Bi³⁺ overlaps well with the excitation spectrum of Sm³⁺. researchgate.netoptica.org This facilitates an efficient energy transfer, leading to a considerable enhancement of the characteristic orange-red emission from Sm³⁺. researchgate.netras.ru The emission intensity of Sm³⁺ increases with Bi³⁺ concentration up to an optimal point (e.g., 1.0 mol%), after which quenching effects due to Bi³⁺-Bi³⁺ interactions may occur. researchgate.netoptica.org Similarly, energy transfer from Tb³⁺ to Sm³⁺ has been demonstrated in various phosphate glasses, where the emission from Tb³⁺ enhances the excitation of Sm³⁺, resulting in stronger reddish-orange luminescence. osti.govspringerprofessional.de

Host Matrix Modification: The local environment around the Sm³⁺ ion significantly influences its spectroscopic properties. Modifying the glass or crystal host composition can alter this environment, thereby enhancing luminescence. The introduction of different network modifiers, such as various metal oxides, can change the symmetry of the ligand field, the covalency of the Sm-O bond, and the phonon energy of the host.

For instance, in sodium barium metaphosphate glasses, substituting Sodium Oxide (Na₂O) with Barium Oxide (BaO) alters the local ligand field strength, which in turn influences the Sm³⁺ emission. researchgate.netresearchgate.net Studies on zinc phosphate glasses have shown that the addition of Zinc Oxide (ZnO) as a modifier enhances mechanical strength and chemical durability while also affecting the radiative properties of Sm³⁺. rsc.org The presence of ZnO can lead to higher emission cross-sections for key transitions like ⁴G₅/₂→⁶H₇/₂. rsc.org Similarly, modifying calcium-phospho-silicate glasses with different ratios of Calcium Oxide (CaO) and Magnesium Oxide (MgO) has been shown to tune the radiative properties, with a higher CaO content leading to a higher branching ratio for the primary orange-red emission.

Table 2: Luminescence Enhancement Strategies for Sm³⁺-Doped Phosphates

| Strategy | Host System | Details | Outcome | Reference |

|---|---|---|---|---|

| Co-doping | Phosphate Zinc Lithium Glass | Co-doping with Bi³⁺ (up to 1.0 mol%) | Significant enhancement of Sm³⁺ emission via Bi³⁺→Sm³⁺ energy transfer. | researchgate.netoptica.orgras.ru |

| Co-doping | Potassium-fluoro-phosphate Glass | Co-doping with Tb³⁺ | Enhanced reddish-orange emission from Sm³⁺ due to Tb³⁺→Sm³⁺ energy transfer. | osti.gov |

| Co-doping | Lithium Zinc Phosphate Glass | Co-doping with Tb³⁺ | Energy transfer from Tb³⁺ ((⁵D₄) to Sm³⁺ (⁴G₅/₂) confirmed, enhancing Sm³⁺ emission. | springerprofessional.de |

| Host Modification | Sodium Barium Metaphosphate Glass | Substitution of Na₂O with BaO | Moderation of the local ligand field strength, influencing Sm³⁺ emission. | researchgate.netresearchgate.net |

| Host Modification | Zinc Phosphate Glass | Addition of ZnO modifier | Improved emission cross-sections and chemical durability. | rsc.org |

| Host Modification | Calcium-phospho-silicate Glass | Varying CaO/MgO modifier ratio | Tuning of branching ratios and quantum efficiency. |

Advanced Spectroscopic Probes

Beyond standard photoluminescence spectroscopy, advanced techniques provide deeper insights into the elemental composition and local ionic environment of this compound materials.

Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Analysis

Laser-Induced Breakdown Spectroscopy (LIBS) is a powerful analytical technique for determining the elemental composition of materials in solid, liquid, or gaseous states. researchgate.net The technique involves focusing a high-energy pulsed laser onto the sample surface, which ablates a minute amount of material and generates a high-temperature plasma. osti.gov As the plasma cools, the excited atoms and ions within it relax to lower energy states, emitting light at characteristic wavelengths for each element. This emitted light is collected and analyzed by a spectrometer to identify the constituent elements.

LIBS is particularly advantageous for analyzing rare-earth-doped phosphate glasses and phosphors because it requires minimal sample preparation and allows for rapid, simultaneous multi-element analysis. researchgate.netmdpi.com Studies have successfully demonstrated the use of LIBS for the quantitative analysis of rare-earth elements, including samarium, in phosphate glass matrices. researchgate.net In such analyses, calibration curves are constructed by plotting the intensity of a specific Sm emission line against its known concentration in a series of standard samples. To improve accuracy and compensate for matrix effects or fluctuations in the laser pulse energy, an internal standardization method is often used. researchgate.net For samarium-doped phosphate glasses, an atomic emission line of phosphorus, a major component of the host matrix, can serve as the internal standard. researchgate.net The ratio of the Sm line intensity to the P line intensity is then used for calibration, yielding excellent linear regression and low limits of detection. optica.orgresearchgate.net

Table 3: Identified Atomic Emission Lines of Samarium in LIBS Analysis

| Element | Identified Emission Lines (nm) | Host Matrix | Reference |

|---|---|---|---|

| Samarium (Sm) | Phosphate Glass | researchgate.net | |

| Samarium (Sm) | Al₂O₃ Powder Matrix | optica.org | |

| Samarium (Sm) | Aluminum Oxide Ceramic | osti.gov |

Electron Paramagnetic Resonance (EPR) for Ion Environment Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It provides valuable information about the local structure, symmetry, and bonding environment of paramagnetic ions or defect centers within a material.

In the context of samarium-doped materials, the Sm³⁺ ion itself is often difficult to detect with EPR at room temperature. researchgate.netaip.org However, EPR is an indispensable tool for studying the effects of the dopant on the host matrix and for probing changes in the samarium ion's valence state. For instance, upon irradiation (e.g., with gamma rays), defect centers can be created in the phosphate glass network. These defects, such as phosphorus-oxygen hole centers (POHC), are paramagnetic and produce distinct EPR signals. aip.orgtuni.fi The intensity and characteristics of these signals can be correlated with the Sm³⁺ concentration, revealing how the dopant ions interact with the host matrix and influence defect formation.

Furthermore, EPR can confirm the reduction of Sm³⁺ to Sm²⁺, a process that can be induced by irradiation. aip.org While Sm³⁺ is often EPR-silent, the irradiation process may create paramagnetic centers whose presence and behavior are linked to the Sm³⁺ ↔ Sm²⁺ interconversion. By studying these EPR signals, researchers can gain insight into the local symmetry of the sites occupied by the samarium ions and the nature of the charge-trapping centers involved in the reduction process. aip.orgias.ac.in Therefore, while direct EPR of Sm³⁺ is challenging, the technique provides crucial indirect information about the ion's environment and interactions within the this compound host.

Advanced Material Applications of Samarium Phosphate Non Biological/non Medical

Luminescent Materials for Optical Technologies

Samarium phosphate (B84403) is integral to the development of various optical technologies, primarily owing to its luminescent capabilities. The trivalent samarium ion (Sm³⁺) exhibits strong luminescence in the orange-red region of the spectrum, making it a desirable component in phosphors, lasers, scintillators, and data storage devices. unimed.ac.id

Phosphors for Display and Lighting Applications (e.g., LEDs)

Samarium phosphate is utilized in the production of phosphors, which are essential for modern display and lighting technologies like light-emitting diodes (LEDs). chemimpex.com When doped into various host materials, samarium ions can efficiently convert near-ultraviolet (NUV) or blue light from an LED chip into visible orange-red light. researchgate.netresearchgate.net This property is crucial for developing warm white LEDs, which require a combination of blue, green, and red-emitting phosphors. rsc.org

The performance of samarium-based phosphors is notable for its high thermal stability. For instance, a single crystal of SmPO₄ demonstrates non-quenching photoluminescence at temperatures up to at least 865 K, a critical attribute for high-power LED applications where temperatures can rise significantly. researchgate.netrsc.org The orange-red emission of Sm³⁺-doped phosphors, typically with prominent peaks around 560, 600, and 650 nm, corresponds to the electronic transitions from the ⁴G₅/₂ excited state to the ⁶Hₙ/₂ (n=5, 7, 9) ground states. researchgate.net Researchers have explored various phosphate-based host materials for Sm³⁺ doping, such as those in the AᴵBᴵᴵPO₄ family (where Aᴵ is a monovalent cation and Bᴵᴵ is a divalent cation), to fine-tune the luminescent properties for specific applications. acs.org

Key Luminescent Properties of Samarium-Doped Phosphors:

| Property | Description | Significance |

| Emission Wavelength | Strong orange-red emission with peaks around 560, 600, and 650 nm. researchgate.net | Crucial for achieving warm white light in LEDs and for color displays. unimed.ac.id |

| Thermal Stability | Maintains high luminescence efficiency at elevated temperatures (e.g., up to 865 K for SmPO₄). researchgate.netrsc.org | Essential for the reliability and longevity of high-power LEDs. researchgate.net |

| Excitation Range | Can be efficiently excited by near-UV and blue light (around 400-450 nm). researchgate.netresearchgate.net | Compatible with standard InGaN-based blue LED chips. |

| Quantum Yield | The efficiency of converting absorbed photons into emitted photons. While specific values for pure SmPO₄ are not readily available, related samarium-doped phosphors can exhibit high quantum yields. researchgate.net | Determines the overall brightness and energy efficiency of the LED device. unimed.ac.id |

Laser Host Materials and Active Media Development

Phosphate glasses doped with samarium ions are promising materials for the development of visible lasers, particularly those emitting in the orange-red part of the spectrum. optica.orgresearchgate.net These glasses serve as excellent laser host materials due to their ability to dissolve high concentrations of rare-earth ions, good optical transparency, and high thermal stability. unimed.ac.idcambridge.org The strong emission cross-section and long fluorescence lifetime of Sm³⁺ in phosphate glass make it a potential candidate for an active laser medium. cambridge.org

Research into Sm³⁺-doped phosphate glasses has demonstrated their potential for multiband visible laser applications. optica.org The lasing action is based on the stimulated emission from the ⁴G₅/₂ energy level of the Sm³⁺ ion. researchgate.net The development of Sm³⁺-doped optical fibers, a specific geometry for laser generation, has been shown to be an effective way to achieve laser action, even with low concentrations of the dopant. soton.ac.uk

Characteristics of Sm³⁺-Doped Phosphate Glasses for Lasers:

| Parameter | Value/Description | Reference |

| Host Material | Phosphate Glass | unimed.ac.idoptica.org |

| Active Ion | Sm³⁺ | optica.org |

| Pump Wavelength | Typically in the blue region (e.g., 488 nm) | soton.ac.uk |

| Emission Wavelength | Orange-red region (e.g., ~651 nm) | cambridge.org |

| Key Properties | High emission cross-section, long fluorescence lifetime, good thermal stability | cambridge.org |

Scintillator Applications

Scintillators are materials that emit light when exposed to ionizing radiation, such as X-rays and gamma rays. This compound and samarium-doped materials exhibit scintillation properties, making them candidates for radiation detection applications. researchgate.net When high-energy radiation interacts with the material, it creates electron-hole pairs, which then transfer their energy to the Sm³⁺ ions, leading to the emission of characteristic orange-red light. bas.bg

The development of samarium-doped materials for scintillation is an active area of research. These materials have potential uses in medical imaging, high-energy physics, and security screening. researchgate.netmdpi.com The immediate light emission (scintillation) upon exposure to radiation allows for the detection and measurement of the incident energy. bas.bg

High-Density Optical Data Storage Technologies

Samarium-doped materials, including phosphate-based hosts, are being investigated for their potential in high-density optical data storage. unimed.ac.idresearchgate.net This application leverages a phenomenon known as persistent spectral hole burning (PSHB). PSHB allows for the storage of multiple bits of data in the same physical location by using different frequencies (colors) of laser light to create narrow "holes" in the absorption spectrum of the material.

The divalent samarium ion (Sm²⁺) is particularly interesting for this application. While samarium is typically stable in its trivalent (Sm³⁺) state, it can be converted to the divalent state (Sm²⁺) through processes like X-ray irradiation. Sm²⁺-doped materials have shown the ability to exhibit PSHB at room temperature, which is a significant advantage for practical data storage devices.

Catalytic Systems Based on this compound

Beyond its optical applications, this compound also demonstrates notable catalytic activity, particularly in heterogeneous catalysis.

Heterogeneous Catalysis and Reaction Mechanisms

This compound serves as a solid-state catalyst in various chemical reactions, most notably in organic synthesis. chemimpex.com As a heterogeneous catalyst, SmPO₄ provides a solid surface on which reactions can occur, offering advantages in terms of catalyst separation and reuse.